(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium (Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
Brand Name: Vulcanchem
CAS No.: 89030-91-1
VCID: VC17029958
InChI: InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2
SMILES:
Molecular Formula: C20H27AlO8
Molecular Weight: 422.4 g/mol

(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium

CAS No.: 89030-91-1

Cat. No.: VC17029958

Molecular Formula: C20H27AlO8

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium - 89030-91-1

Specification

CAS No. 89030-91-1
Molecular Formula C20H27AlO8
Molecular Weight 422.4 g/mol
IUPAC Name 2-O-[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 1-O-propan-2-yl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2
Standard InChI Key BKWXOSFBFXPCPW-UHFFFAOYSA-L
Canonical SMILES CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C

Introduction

Chemical Structure and Bonding

The molecular architecture of (ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is defined by the coordination of three ligands to the aluminum center:

  • Ethyl acetoacetate binds in a bidentate manner through its enolate oxygen atoms (O1' and O3), forming a stable chelate ring .

  • Monoisopropyl phthalate coordinates monodentately via a single oxygen atom (O2) from its carboxylate group .

  • Propan-2-olato acts as a monodentate ligand, contributing an alkoxide oxygen atom.

This arrangement results in a tetracoordinated aluminum center, a less common geometry that deviates from the typical hexacoordinated aluminum complexes. The molecular weight of the compound is 422.405 g/mol, and its structure is stabilized by the chelating effect of ethyl acetoacetate and the steric bulk of the isopropyl groups .

Synthesis Methods

The synthesis of this compound involves a ligand-exchange reaction starting from aluminum isopropoxide. The general pathway proceeds as follows:

Al(OiPr)3+ethyl acetoacetate+monoisopropyl phthalatepropan-2-ol(ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium\text{Al(O}^i\text{Pr)}_3 + \text{ethyl acetoacetate} + \text{monoisopropyl phthalate} \xrightarrow{\text{propan-2-ol}} \text{(ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium}

The reaction is conducted under anhydrous conditions to prevent hydrolysis of the aluminum center. Propan-2-ol serves as both a solvent and a proton source, facilitating ligand substitution . Purification typically involves fractional crystallization or column chromatography to isolate the product from unreacted precursors.

PropertyInference/ValueBasis
SolubilitySoluble in polar organic solvents (e.g., THF, DCM)Similar aluminum complexes
StabilityMoisture-sensitive; requires inert atmosphere storageOrganoaluminum chemistry
ReactivityActs as a Lewis acid catalystElectron-deficient aluminum center

The compound’s infrared (IR) spectrum would likely show characteristic stretches for carbonyl groups (νC=O16501750cm1\nu_{\text{C=O}} \approx 1650-1750 \, \text{cm}^{-1}) and Al–O bonds (νAl-O500600cm1\nu_{\text{Al-O}} \approx 500-600 \, \text{cm}^{-1}) .

Applications in Materials Science and Catalysis

The mixed-ligand system of this compound confers unique advantages in specialized applications:

  • Catalysis: The aluminum center’s Lewis acidity enables its use in organic transformations, such as esterifications or polymerizations. For example, analogous complexes catalyze the ring-opening polymerization of lactides .

  • Materials Precursor: Its stability in organic solvents makes it suitable for sol-gel synthesis of aluminum oxide thin films or hybrid organic-inorganic materials.

  • Additives: Derivatives of aluminum complexes are employed as crosslinking agents in polymers or stabilizers in coatings .

Comparison with Related Aluminum Complexes

The compound’s properties are distinct from those of simpler aluminum complexes, as illustrated below:

CompoundMolecular FormulaKey Differences
Tris(ethyl acetoacetato)aluminiumC18H27AlO9\text{C}_{18}\text{H}_{27}\text{AlO}_9Three bidentate ligands; higher symmetry
Aluminum acetylacetonateC15H21AlO6\text{C}_{15}\text{H}_{21}\text{AlO}_6Smaller ligands; higher thermal stability
Aluminum isopropoxideC9H21AlO3\text{C}_9\text{H}_{21}\text{AlO}_3No chelating ligands; higher reactivity

The inclusion of monoisopropyl phthalate in (ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium introduces steric hindrance and modulates solubility, making it more suitable for applications requiring controlled reactivity .

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